molecular formula C5H10CaO6 B1622583 Calcium di-L-arabinonate CAS No. 5346-83-8

Calcium di-L-arabinonate

Cat. No.: B1622583
CAS No.: 5346-83-8
M. Wt: 206.21 g/mol
InChI Key: RMGJOMGLQFWXSQ-UWAYVZDLSA-N
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Description

Calcium di-L-arabinonate is a compound with the molecular formula C10H18CaO12 . It’s a calcium salt derived from L-arabinonic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H18CaO12 . A study on the structural analysis of calcium-binding sites in proteins provides insights into how calcium interacts with proteins .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 370.321 Da . Calcium, in general, is the fifth most abundant element in the earth’s crust and is a typical metal with the tendency to lose its outermost electrons .

Future Directions

While specific future directions for Calcium di-L-arabinonate are not available, studies discuss the future directions of calcium intake and health .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Calcium di-L-arabinonate plays a role in biochemical reactions, particularly in the metabolism of pentose sugars such as D-xylose, L-arabinose, and D-arabinose . It interacts with enzymes like isomerases, kinases, and epimerases to yield D-xylulose 5-phosphate . In non-phosphorylative pathways, pentoses can be converted to pyruvate and glycolaldehyde or α-ketoglutarate via a 2-keto-3-deoxypentonate (KDP) intermediate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not fully understood due to limited research. Calcium, in general, plays a critical role in cellular function. It regulates gene expression, membrane excitability, dendrite development, synaptogenesis, and many other processes contributing to the neuronal primary functions of information processing and memory storage .

Molecular Mechanism

The molecular mechanism of this compound is not fully elucidated. It is known that D- and L-KDP, which can be derived from this compound, are converted not only to α-ketoglutarate but also pyruvate and glycolate through the participation of dehydrogenase and hydrolase .

Metabolic Pathways

This compound is involved in the metabolism of pentose sugars. It interacts with enzymes like isomerases, kinases, and epimerases in bacteria to yield D-xylulose 5-phosphate . In non-phosphorylative pathways, pentoses can be converted to pyruvate and glycolaldehyde or α-ketoglutarate via a 2-keto-3-deoxypentonate (KDP) intermediate .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Calcium di-L-arabinonate can be achieved through the reaction of Calcium hydroxide with L-arabinonic acid.", "Starting Materials": [ "Calcium hydroxide", "L-arabinonic acid" ], "Reaction": [ "Step 1: Dissolve Calcium hydroxide in water to form a solution.", "Step 2: Add L-arabinonic acid to the Calcium hydroxide solution and stir.", "Step 3: Heat the mixture to 80-90°C and maintain the temperature for 2-3 hours.", "Step 4: Cool the mixture to room temperature and filter the precipitate.", "Step 5: Wash the precipitate with water and dry it in an oven at 60°C.", "Step 6: The resulting product is Calcium di-L-arabinonate." ] }

CAS No.

5346-83-8

Molecular Formula

C5H10CaO6

Molecular Weight

206.21 g/mol

IUPAC Name

calcium;2,3,4,5-tetrahydroxypentanoic acid

InChI

InChI=1S/C5H10O6.Ca/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/t2-,3-,4+;/m0./s1

InChI Key

RMGJOMGLQFWXSQ-UWAYVZDLSA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O.[Ca]

SMILES

C(C(C(C(C(=O)O)O)O)O)O.[Ca+2]

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)O.[Ca]

22373-09-7
7546-24-9
5346-83-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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